(2S)-4-methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid
Overview
Description
The compound is a derivative of 3-Nitro-2-pyridine-sulfenyl glycine . It contains a nitropyridine group, a sulfanyl group, an amino group, and a carboxylic acid group.
Synthesis Analysis
Nitropyridines can be synthesized by reacting pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion can then react with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Chemical Reactions Analysis
Nitropyridines can undergo various reactions. For example, 3-nitropyridine can form 5-nitropyridine-2-sulfonic acid in a two-step reaction . Also, 3-nitropyridine and 4-substituted-3-nitropyridines can be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .Scientific Research Applications
Inhibitors of Nitric Oxide Synthase
S-2-amino-5-azolylpentanoic acids, related to L-ornithine, have been explored for their inhibitory effects on nitric oxide synthases (NOS). These compounds, including variations with nitroimidazole and imidazolyl groups, demonstrate potent inhibition against various isoforms of NOS, suggesting their utility in studying NOS-related pathways and diseases (Ulhaq et al., 1998).
Antibody Generation and ELISA Development
The generation of broad-specificity antibodies against sulfonamide antibiotics led to the development of a highly sensitive enzyme-linked immunosorbent assay (ELISA). This was achieved using derivatives including 5-[6-(4-aminobenzenesulfonylamino)pyridin-3-yl]-2-methylpentanoic acid, highlighting the application of such compounds in analytical methodologies for detecting antibiotic residues in milk samples (Adrián et al., 2009).
Antioxidant Properties
Lipoic acid (1,2-dithiolane-pentanoic acid) exhibits significant antioxidant properties, functioning as a cofactor in enzyme complexes and offering protection against oxidative stress. Its dual sulphydryl groups enable it to quench reactive oxygen species, showcasing the potential therapeutic applications of pentanoic acid derivatives in oxidative stress-related conditions (Navari-Izzo et al., 2002).
Schiff Bases and Coordination Chemistry
Unsymmetrical Schiff bases derived from diamines and keto compounds, such as those incorporating aminopyridine moieties, have been synthesized and characterized. These compounds form the basis for studying intermolecular interactions and crystal structures, contributing to the field of coordination chemistry and the design of new materials (Opozda et al., 2006).
Anti-inflammatory and Analgesic Activities
Research into heterocyclic compounds synthesized by reactions involving isothiocyanato-methyl-pentanone with amines has shown significant anti-inflammatory and analgesic activities. These studies underline the medicinal chemistry applications of pentanoic acid derivatives in drug discovery processes (Sondhii et al., 1996).
properties
IUPAC Name |
(2S)-4-methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c1-7(2)6-8(11(15)16)13-19-10-9(14(17)18)4-3-5-12-10/h3-5,7-8,13H,6H2,1-2H3,(H,15,16)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVUBDSGNDCAAO-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NSC1=C(C=CC=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NSC1=C(C=CC=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350907 | |
Record name | AG-H-06975 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-4-methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid | |
CAS RN |
76863-77-9 | |
Record name | AG-H-06975 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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